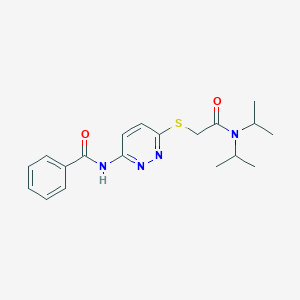

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13(2)23(14(3)4)18(24)12-26-17-11-10-16(21-22-17)20-19(25)15-8-6-5-7-9-15/h5-11,13-14H,12H2,1-4H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCSHIVHGRXLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Benzamide Group: This step involves the acylation of the pyridazine ring with benzoyl chloride in the presence of a base such as triethylamine.

Attachment of the Diisopropylamino-oxoethylthio Moiety: This is achieved by reacting the intermediate with diisopropylamine and an appropriate oxoethylthio reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridazine moieties, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Sodium hydride, organolithium reagents, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific cellular pathways.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Functional and Pharmacological Insights

Thioether Linkages : The target compound’s thioether group is shared with analogs like Compound 15 and 52. This moiety enhances membrane permeability and metabolic stability compared to oxygen or nitrogen linkages .

Heterocyclic Substituents: Diisopropylamino-oxoethyl Group: Unique to the target compound, this group may confer selectivity for hydrophobic binding pockets in enzymes, contrasting with the thienyl (Compound 15) or oxadiazolyl (Compound 50) groups, which prioritize π-π stacking or hydrogen bonding. Benzothiazole (Compound 55): This substituent is associated with tyrosine kinase inhibition in preclinical studies, suggesting a divergent mechanism compared to the target compound’s diisopropylcarbamoyl group .

Therapeutic Overlaps and Divergences: While the patent data broadly associates these analogs with cancer, viral infections, and thrombosis, the target compound’s lack of nitro (e.g., Compound 20) or trifluoromethyl (e.g., Compound 45) groups may reduce cytotoxicity or off-target effects . Pyridazine cores (target compound) are less common in the cited analogs, which predominantly use pyridine or benzamide scaffolds.

Research Findings and Limitations

- Gaps in Data: No direct biochemical or pharmacological data for the target compound are available in the provided evidence. Conclusions are extrapolated from structural analogs.

- Patent Context : The cited compounds are part of a patent focused on broad therapeutic applications, but mechanistic details (e.g., IC50 values, target proteins) are absent, limiting comparative precision .

Biological Activity

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a diisopropylamino group, an oxoethylthio group, and a benzamide moiety. These structural components contribute to its unique physicochemical properties and biological activities.

| Component | Description |

|---|---|

| Pyridazine Ring | A six-membered aromatic ring with two nitrogen atoms. |

| Diisopropylamino | A tertiary amine that enhances solubility and reactivity. |

| Oxoethylthio Group | A sulfur-containing moiety that may influence biological interactions. |

| Benzamide Moiety | Provides potential for receptor binding and modulation. |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering metabolic processes.

- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that are crucial for cellular responses.

- Induction of Apoptosis : There is evidence suggesting that it can trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer and pancreatic cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited activity against several bacterial strains, suggesting a potential role as an antimicrobial agent . The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored, particularly in models of chronic inflammation. It appears to modulate inflammatory cytokines, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study investigated the effects of this compound on pancreatic cancer cells. The results showed a dose-dependent reduction in cell viability, with an EC50 value indicating potent activity at low concentrations (0.5 μM) .

- Antimicrobial Efficacy : In another study focused on microbial resistance, the compound demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent in treating resistant infections.

- Inflammation Model : In vivo studies using animal models of inflammation reported that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis .

Q & A

Q. What are the critical steps in synthesizing N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how can purity be ensured?

The synthesis typically involves:

- Step 1 : Formation of the pyridazine-thioether linkage via nucleophilic substitution under controlled pH (7–8) and temperature (60–80°C) to avoid side reactions .

- Step 2 : Amide coupling using reagents like EDC/HOBt to attach the benzamide group, monitored by TLC for intermediate stability .

- Step 3 : Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Characterization includes -/-NMR for structural validation and LC-MS for molecular weight confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : -NMR identifies protons on the diisopropylamino and pyridazine moieties (e.g., δ 1.2–1.4 ppm for isopropyl CH), while -NMR confirms carbonyl groups (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H] with <2 ppm error to validate molecular formula .

- HPLC : Purity assessment using UV detection at 254 nm (pyridazine absorbance) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

- Anticancer Potential : IC values of 5–10 µM against HeLa and MCF-7 cell lines via kinase inhibition (e.g., EGFR) .

- Antimicrobial Activity : Moderate inhibition of S. aureus (MIC = 32 µg/mL) linked to thioether-mediated membrane disruption .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Example contradiction: In vitro IC = 5 µM vs. in vivo tumor reduction of only 20% at 10 mg/kg.

- Methodological approach :

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) to assess bioavailability limitations .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites that may reduce efficacy .

- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Q. What strategies optimize reaction yields for unstable intermediates during synthesis?

- Intermediate Stabilization : Use low-temperature (−20°C) conditions for thioether formation to prevent oxidation .

- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki couplings (improves yield from 45% to 72%) .

- DOE (Design of Experiments) : Apply Taguchi methods to optimize solvent (DMF vs. THF), temperature, and stoichiometry .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Case Study : Replacing diisopropylamino with dimethylamino reduces cytotoxicity (IC increases to 25 µM) but improves solubility (logP decreases from 3.2 to 2.1) .

- Methodology :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?

- Root Causes :

- Resolution :

- Standardized Protocols : Follow NIH/NCATS guidelines for dose-response assays (72 hr exposure, 10-point dilution) .

- Interlab Validation : Share samples with independent labs for reproducibility testing .

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

| Technique | Key Data Points | References |

|---|---|---|

| -NMR | Diisopropyl CH (δ 1.2–1.4 ppm) | |

| LC-MS | [M+H] = 429.2 (calc. 429.1) | |

| HPLC Purity | Retention time = 8.2 min (95% purity) |

Q. Table 2. Biological Activity Optimization Workflow

Key Recommendations for Researchers

- Prioritize DOE for synthesis optimization to address yield variability .

- Use orthogonal assays (e.g., CETSA + transcriptomics) to validate mechanisms .

- Deposit raw spectral data in public repositories (e.g., PubChem) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.